esteroide 3-oxidado

**11-Oxosteroids**

11-Oxosteroids are a class of steroid compounds characterized by the presence of an oxo group at position 11. These molecules play significant roles in various biological processes and have garnered considerable attention due to their diverse applications, particularly in endocrinology and synthetic biology. Structurally, these steroidal derivatives exhibit unique properties that distinguish them from other steroid classes, including altered hormonal activity and enhanced bioavailability.

In medicinal chemistry, 11-oxosteroids are often used as precursors for the synthesis of bioactive compounds or as pharmacological tools to study steroid receptor interactions. Their structural modifications can lead to the development of novel therapeutic agents with improved efficacy or reduced side effects compared to their parent steroids. The synthesis and functionalization strategies employed in the preparation of 11-oxosteroids typically involve advanced organic reactions, such as epoxidation, ring-opening, and cross-coupling, which are executed with precision to ensure high structural integrity.

Due to their complexity and versatile nature, the study of 11-oxosteroids continues to be an active area of research in academia and industry. Their potential applications extend beyond traditional hormone replacement therapies, including the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

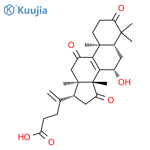

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

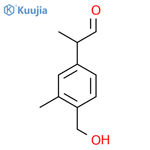

|

Cucurbitacin S | 60137-06-6 | C30H42O6 |

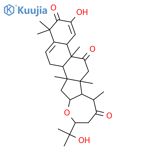

|

20(21)-Dehydrolucidenic acid A | 852936-69-7 | C27H36O6 |

|

Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) | 13872-18-9 |

Literatura relevante

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

Proveedores recomendados

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados